molecular formula C16H16BrNO5S B2921640 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide CAS No. 1448045-81-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide

Cat. No.: B2921640
CAS No.: 1448045-81-5
M. Wt: 414.27
InChI Key: APKIGIUGUCFGDD-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2-bromobenzenesulfonamide group linked to a 2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl backbone. The benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets via π-stacking or hydrophobic effects .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c1-16(19,11-6-7-13-14(8-11)23-10-22-13)9-18-24(20,21)15-5-3-2-4-12(15)17/h2-8,18-19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKIGIUGUCFGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the reaction of catechol with chloroform in the presence of a base, followed by cyclization[_{{{CITATION{{{1{5- ( ( (1R,3aR,4S,6aR)-4- (Benzo [d] [1,3]dioxol-5-yl)hexahydrofuro 3 .... The hydroxypropyl group is then introduced through a nucleophilic substitution reaction, and the bromobenzenesulfonamide moiety is added using appropriate sulfonating agents[{{{CITATION{{{_2{The synthesis and application of ( E )- N ′-(benzo[ d ]dioxol-5 ...](https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra09080k).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

Pharmacological Applications

The compound's unique structure positions it as a candidate for several pharmacological applications:

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit notable anticancer properties. For instance, derivatives of this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression. A study highlighted that similar benzofuran derivatives demonstrated effective cytotoxicity against specific cancer cell lines, suggesting that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide may possess comparable effects .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives can inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The interaction of the compound with serotonin receptors further supports its potential in managing mood disorders and anxiety .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies have documented its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives in food and pharmaceutical industries.

Agricultural Applications

The versatility of this compound extends to agricultural sciences:

Insect Growth Regulation

In vitro studies have demonstrated that derivatives of benzo[d][1,3]dioxole can inhibit chitinases in insects, indicating their potential as insect growth regulators (IGRs). This application could lead to the development of environmentally friendly pest control agents that minimize chemical usage in agriculture .

Chemical Synthesis Applications

The synthesis of this compound involves complex chemical reactions that can be optimized for various industrial applications:

Synthetic Pathways

The synthesis typically includes multiple steps: starting from catechol to form the benzo[d][1,3]dioxole core, followed by nucleophilic substitution to introduce the hydroxypropyl group and subsequent addition of the bromobenzenesulfonamide moiety.

StepReaction TypeKey ReagentsYield
1CyclizationCatechol + Chloroform + BaseHigh
2Nucleophilic SubstitutionHydroxypropyl Halide + BaseModerate
3SulfonationBromobenzenesulfonamide + Sulfonating AgentHigh

Industrial Production Techniques

For large-scale production, methods such as continuous flow chemistry and microwave-assisted synthesis are employed to enhance efficiency and yield while minimizing side reactions. These techniques allow for better control over reaction conditions.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

  • A study published in Research on Chemical Intermediates demonstrated the effectiveness of similar benzofuran derivatives in inhibiting cancer cell lines through targeted mechanisms .
  • Another research article focused on the neuroprotective effects of compounds with similar structures, emphasizing their role in modulating neurotransmitter systems and their implications for treating neurodegenerative diseases .
  • A review on insect growth regulators noted the potential of benzofuran derivatives in agricultural pest management strategies .

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: The target compound’s 2-bromobenzenesulfonamide group distinguishes it from the dimethylisoxazole sulfonamide in , which lacks halogenation. Bromine increases molecular weight (~459 vs.
  • Yields for similar reactions range from 27% to 45% .
  • Biological Relevance : Compounds like 4e with brominated benzo[d][1,3]dioxol groups demonstrate the importance of halogen placement; however, the target’s bromine on the benzenesulfonamide (vs. the benzodioxole ring in 4e) may alter electronic properties and binding modes.

Physicochemical and Functional Differences

  • Lipophilicity: The bromine atom in the target compound increases logP compared to non-halogenated analogs (e.g., dimethylisoxazole derivative in ), which may enhance blood-brain barrier penetration or protein binding.
  • Stereochemical Complexity : Unlike the chiral sulfinamide in , the target compound lacks reported stereochemical features, simplifying synthesis and purification.
  • Thermal Stability : Benzo[d][1,3]dioxol-containing compounds (e.g., 4e ) often exhibit stability under reflux conditions, suggesting the target may share similar robustness during synthesis.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Benzo[d][1,3]dioxole ring
  • Bromobenzenesulfonamide group
  • Hydroxypropyl moiety

This structural complexity is significant as it influences the compound's interactions with biological targets.

Target Enzymes

The primary target of this compound is the cyclooxygenase (COX) enzymes. These enzymes are crucial in the arachidonic acid pathway, which is involved in the synthesis of prostaglandins and other inflammatory mediators.

Mode of Action

The compound acts as an inhibitor of COX enzymes, leading to a reduction in the production of prostaglandins. This inhibition can result in anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases and cancer therapies.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including lung cancer cells A549 and HCC827. The IC50 values for these compounds suggest potent activity against tumor growth while being less toxic to normal cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3580.85 ± 0.05
This compoundTBDTBD

Antimicrobial Activity

In addition to antitumor effects, certain derivatives have demonstrated antimicrobial properties against both Gram-negative and Gram-positive bacteria. The efficacy was evaluated using broth microdilution methods, indicating potential applications in treating infections .

Case Studies

A study involving the synthesis and evaluation of various benzimidazole and benzothiazole derivatives highlighted the potential of compounds similar to this compound in targeting cancer cells effectively while minimizing toxicity to normal cells .

Furthermore, another investigation into the biochemical properties revealed that this compound could inhibit α-amylase activity, suggesting its potential as an antidiabetic agent.

Pharmacokinetics

The compound is believed to follow Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good bioavailability. This characteristic is essential for drug development as it suggests that the compound can be effectively absorbed and utilized by the body.

Q & A

Basic: What are the established synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide, and how do reaction conditions influence yield?

Synthesis typically involves coupling a bromobenzenesulfonamide derivative with a benzo[d][1,3]dioxol-5-yl-propanol intermediate. Key steps include:

  • Sulfonamide formation : Reacting 2-bromobenzenesulfonyl chloride with 2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropylamine under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Optimization : Yield improvements (e.g., >70%) require strict anhydrous conditions, controlled stoichiometry (1:1.1 molar ratio), and inert atmosphere to prevent hydrolysis or side reactions. Solvent choice (e.g., dichloromethane vs. THF) also affects reaction kinetics .

Basic: How is the crystal structure of this compound determined, and what crystallographic parameters are critical for accurate refinement?

X-ray diffraction (XRD) is the gold standard. Key parameters include:

  • Data collection : Use MoKα radiation (λ = 0.7107 Å), θ range 2.9–28.7°, and low-temperature (e.g., 100 K) to minimize thermal motion .
  • Refinement : SHELX software (e.g., SHELXL-97) refines structures using F² data. Critical metrics:
    • R-factor (F² > 2σ): <0.05 .
    • Displacement parameters (ADPs): Ensure ellipsoids for non-H atoms align with expected bond lengths/angles .
  • Hydrogen bonding : Identify N–H⋯O interactions to validate molecular packing (e.g., dimer formation via R₂²(8) motifs) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Contradictions may arise from assay conditions or impurity profiles. Methodological solutions:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin). Validate purity (>95% via HPLC) and confirm stereochemistry (if applicable) .
  • SAR analysis : Compare derivatives (e.g., halogen substitution at bromine or methyl groups on the benzene ring) to isolate structural determinants of activity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers or confounding variables .

Advanced: What challenges arise in refining the structure of this compound using SHELX, and how are they addressed?

Common challenges and solutions:

  • Disorder in the benzo[d][1,3]dioxol ring : Use PART and SIMU instructions to model anisotropic displacement parameters. Apply restraints (e.g., DFIX) for bond lengths/angles .
  • Twinned crystals : Test for twinning via PLATON or ROTAX. Refine using TWIN/BASF commands in SHELXL .
  • Weak diffraction (e.g., Z’ > 1) : Collect high-resolution data (d ≤ 0.8 Å) and apply absorption corrections (e.g., SADABS) to improve F² reliability .

Advanced: How does the Z-shaped conformation of the molecule impact its intermolecular interactions and solubility?

The Z-shaped geometry (N–C–C–C torsion angle ~62°) arises from steric hindrance between the sulfonamide and benzo[d][1,3]dioxol groups. Implications:

  • Packing : Symmetric dimers via N–H⋯O hydrogen bonds reduce solubility in polar solvents (e.g., water) .
  • Solubility optimization : Introduce hydrophilic substituents (e.g., –OH or –NH₂) at the 4-position of the benzene ring to disrupt dimerization .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks confirm its structure?

  • NMR (¹H/¹³C) :
    • Benzo[d][1,3]dioxol protons: δ 6.7–6.9 ppm (doublets, J = 8 Hz) .
    • Sulfonamide NH: δ 5.8–6.2 ppm (broad singlet) .
  • IR : Strong bands at 1150 cm⁻¹ (S=O stretch) and 1250 cm⁻¹ (C–O–C of dioxolane) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated within 5 ppm error) .

Advanced: How can computational methods (e.g., DFT) predict reactivity or stability of this compound under varying pH conditions?

  • pKa prediction : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to calculate sulfonamide NH acidity (predicted pKa ~9.5).
  • Degradation pathways : Simulate hydrolysis at acidic (pH <3) or basic (pH >10) conditions to identify labile bonds (e.g., sulfonamide cleavage) .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to refine activation energies for reactions in polar aprotic solvents .

Advanced: What strategies mitigate crystallographic data artifacts when working with low-quality crystals?

  • Crystal growth : Optimize via slow evaporation in mixed solvents (e.g., DCM/hexane) to enhance crystal size (>0.2 mm³) and reduce mosaicity .
  • Data collection : Use synchrotron radiation for weak diffractors. Apply multi-scan corrections (e.g., CrysAlis PRO) to address absorption .
  • Validation : Cross-check with PLATON/CHECKCIF to flag outliers (e.g., bond length discrepancies >3σ) .

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